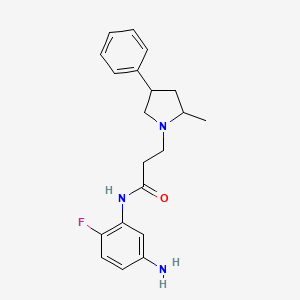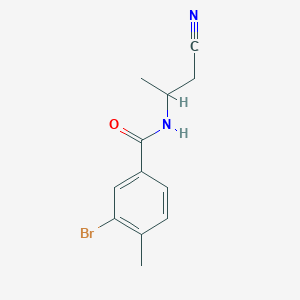![molecular formula C14H25NO2 B7630196 Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7630196.png)
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone (CMP) is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. CMP is a synthetic compound that belongs to the class of pyrrolidin-2-ones, which are known to have diverse pharmacological activities.
Wirkmechanismus
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone exerts its pharmacological effects by binding to the cannabinoid type 1 (CB1) receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By binding to the CB1 receptor, Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone modulates the activity of the endocannabinoid system, which results in the activation of various signaling pathways that regulate the release of neurotransmitters and the modulation of neuronal activity.
Biochemical and Physiological Effects:
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain relievers. Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has also been shown to have anxiolytic and antidepressant effects, which suggest that it may be useful in the treatment of mood disorders. Additionally, Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain perception, appetite, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone in lab experiments is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, the use of Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone in lab experiments is limited by its high cost and limited availability. Additionally, the use of Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone in animal studies is limited by its potential toxicity and side effects, which need to be carefully evaluated before any conclusions can be drawn from the results.
Zukünftige Richtungen
There are several future directions for the study of Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone, including the development of new synthetic methods for its production, the evaluation of its potential as a therapeutic agent for pain and mood disorders, and the exploration of its effects on other physiological processes, such as appetite and metabolism. Additionally, the development of new CB1 receptor ligands with improved selectivity and safety profiles may lead to the discovery of new drugs with therapeutic potential.
Synthesemethoden
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone is synthesized through a multi-step process that involves the reaction of cycloheptanone with methoxymethylamine, followed by the conversion of the resulting product into the final compound. The synthesis of Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone is a challenging process that requires specialized equipment and expertise. However, the development of new synthetic methods has made it possible to produce Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone in larger quantities, which has facilitated its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in medicinal chemistry and neuroscience. In medicinal chemistry, Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the development of new pain relievers. In neuroscience, Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone has been studied for its ability to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain perception, appetite, and mood.
Eigenschaften
IUPAC Name |
cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-17-11-13-9-6-10-15(13)14(16)12-7-4-2-3-5-8-12/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDHNWVKBXCPTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloheptyl-[2-(methoxymethyl)pyrrolidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
![(2,2-Dimethylthiomorpholin-4-yl)-(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B7630140.png)

![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)



![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![5-Methyl-4-[2-(2,2,2-trifluoroethyl)-1,3-thiazol-4-yl]furan-2-carboxamide](/img/structure/B7630185.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)
![2-[2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7630212.png)